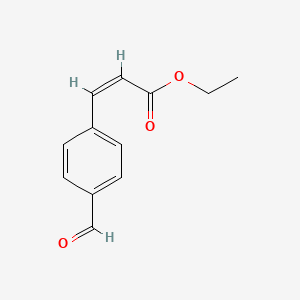
(Z)-ethyl 3-(4-formylphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 3-(4-formylphenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to a 3-(4-formylphenyl)acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-(4-formylphenyl)acrylate typically involves the reaction of ethyl acrylate with 4-formylbenzaldehyde under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 4-formylbenzaldehyde reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-ethyl 3-(4-formylphenyl)acrylate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the carbon-carbon double bond.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted acrylates with various functional groups.
科学的研究の応用
Chemistry: In organic synthesis, (Z)-ethyl 3-(4-formylphenyl)acrylate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its formyl group can be modified to create derivatives with enhanced biological activity. Additionally, it can be used in the development of fluorescent probes for biological imaging.
Industry: In the material science industry, this compound is used in the production of polymers and copolymers with specific properties. These materials find applications in coatings, adhesives, and as components in electronic devices.
作用機序
The mechanism of action of (Z)-ethyl 3-(4-formylphenyl)acrylate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
類似化合物との比較
(E)-ethyl 3-(4-formylphenyl)acrylate: This is the geometric isomer of (Z)-ethyl 3-(4-formylphenyl)acrylate, differing in the spatial arrangement around the double bond.
Ethyl 3-(4-formylphenyl)propanoate: This compound has a similar structure but lacks the double bond in the acrylate moiety.
Methyl 3-(4-formylphenyl)acrylate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
Uniqueness: The uniqueness of this compound lies in its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its isomers and analogs, making it valuable for specific applications in synthesis and material science.
特性
IUPAC Name |
ethyl (Z)-3-(4-formylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLYUOHNLZBHKB-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














